molecular formula C11H4Cl2F3NO2 B2473216 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 39082-79-6

3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione

Cat. No.: B2473216
CAS No.: 39082-79-6
M. Wt: 310.05
InChI Key: SGFVPNZYYLHQLB-UHFFFAOYSA-N
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Description

Introduction to 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione

Chemical Identity and Nomenclature

This compound is a pyrrole-2,5-dione derivative with distinct substituents at positions 3, 4, and 1. Its systematic name reflects the presence of two chlorine atoms at the 3- and 4-positions of the pyrrole ring and a 4-(trifluoromethyl)phenyl group attached to the nitrogen at position 1.

Key identifiers and properties are summarized in Table 1.

Property Value
CAS Number 39082-79-6
Molecular Formula C₁₁H₄Cl₂F₃NO₂
Molecular Weight 310.06 g/mol
SMILES O=C(C(Cl)=C1Cl)N(C2=CC=CC(C(F)(F)F)=C2)C1=O
Melting Point 200–201°C
Synonyms 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

The compound’s structure consists of a pyrrole-2,5-dione core (a cyclic dicarbonyl system) substituted with electron-withdrawing chlorine atoms and a trifluoromethyl-substituted phenyl group. This arrangement imparts unique electronic and steric characteristics.

Historical Context of Pyrrole-2,5-dione Derivatives

Pyrrole-2,5-dione, also known as maleimide, is a foundational scaffold in organic synthesis. Its derivatives, including maleimides, have been studied for decades due to their reactivity and versatility in crosslinking, polymer chemistry, and bioconjugation .

Key developments include :

  • Synthetic applications : Maleimides are synthesized via dehydration of maleamic acid derivatives, often using acetic anhydride or ionic liquids as catalysts .
  • Reactivity : The α,β-unsaturated dicarbonyl system facilitates Michael additions, Diels-Alder reactions, and nucleophilic substitutions, enabling diverse functionalization .
  • Biological relevance : Maleimides are used to modify proteins via thiol-maleimide conjugation, forming stable bonds for drug delivery and biomaterials .

The introduction of electron-withdrawing substituents, such as chlorine and trifluoromethyl groups, enhances the compound’s electrophilicity and modulates its interaction with biological targets.

Significance of Halogen and Trifluoromethyl Substituents

The substituents in this compound influence its physicochemical and functional properties.

Chlorine Substituents
  • Electronic effects : Chlorine’s electronegativity polarizes the pyrrole-2,5-dione ring, increasing the electrophilicity of the α,β-unsaturated carbonyl system. This enhances reactivity toward nucleophiles and participation in noncovalent interactions such as halogen bonding .
  • Steric effects : The chlorine atoms at positions 3 and 4 impose spatial constraints, directing regioselective reactions and influencing molecular packing.
Trifluoromethyl Group
  • Lipophilicity : The trifluoromethyl group (−CF₃) increases the compound’s hydrophobicity, affecting solubility and membrane permeability .
  • Electronic effects : The −CF₃ group is highly electron-withdrawing, further stabilizing the pyrrole-2,5-dione’s conjugated system and modulating its redox potential .
  • Noncovalent interactions : The −CF₃ group can act as both an electrophilic (via C–F σ* orbitals) and nucleophilic (via F lone pairs) partner in halogen and fluorine bonding, enabling complex molecular recognition .

Comparative analysis of substituent effects is shown in Table 2.

Substituent Electronic Impact Steric Impact Functional Role
Chlorine (Cl) Strongly electron-withdrawing Moderate steric hindrance Enhances electrophilicity, halogen bonding
Trifluoromethyl (−CF₃) Strongly electron-withdrawing Low steric bulk Increases lipophilicity, stabilizes π-system

Properties

IUPAC Name

3,4-dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl2F3NO2/c12-7-8(13)10(19)17(9(7)18)6-3-1-5(2-4-6)11(14,15)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFVPNZYYLHQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=C(C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione typically involves the reaction of 4-(trifluoromethyl)aniline with maleic anhydride in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrrole-2,5-dione derivative. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 4 are susceptible to nucleophilic substitution due to the electron-deficient nature of the pyrrole-dione ring. Common nucleophiles include amines, thiols, and alkoxides.

Reaction Conditions Product Yield Reference
Amine substitution (e.g., aniline)Ethanol, 80°C, 20 min (microwave-assisted)3,4-Diamino-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione70–85%
Thiol substitution (e.g., benzylthiol)DMF, 60°C, 6 h3,4-Bis(benzylthio)-substituted derivative65%

Mechanism :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing groups stabilize the transition state. The trifluoromethyl group enhances the electrophilicity of the adjacent positions.

Cycloaddition Reactions

The electron-deficient pyrrole-dione core participates in [4+2] Diels-Alder reactions with dienes.

Diene Conditions Product Regioselectivity
1,3-ButadieneToluene, 110°C, 12 hFused bicyclic adductEndo preference
AnthraceneXylene, reflux, 24 hPolycyclic aromatic adductNot reported

Key Insight :
The trifluoromethylphenyl group sterically influences regioselectivity, favoring endo transition states .

Condensation Reactions

The compound undergoes Claisen-Schmidt condensation with aldehydes to form chalcone derivatives, leveraging the reactivity of the carbonyl groups.

Aldehyde Conditions Product Application
4-NitrobenzaldehydeNaOH (10%), ethanol, 60°C, 4 hChalcone-imide hybridAnticancer research
FurfuralAcetic acid, 80°C, 6 hHeterocyclic fused derivativeMaterial science

Example :
Reaction with 4-nitrobenzaldehyde yields a chalcone-imide hybrid with demonstrated antiproliferative activity against HepG-2 and MCF-7 cancer cells .

Cross-Coupling Reactions

The aryl chloride moiety participates in palladium-catalyzed couplings, though the electron-withdrawing trifluoromethyl group moderates reactivity.

Reaction Type Catalyst Conditions Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 100°C, 12 hBiaryl-substituted derivative
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hAminated derivative

Limitation :
Lower yields (40–55%) compared to non-fluorinated analogs due to reduced electron density .

Reduction Reactions

The dione moiety can be reduced to a diol using agents like LiAlH₄ or NaBH₄.

Reducing Agent Conditions Product Selectivity
LiAlH₄THF, 0°C, 2 h2,5-Dihydroxypyrrolidine derivativeComplete
NaBH₄MeOH, 25°C, 6 hPartial reduction to hemiketalModerate

Note :
Full reduction requires stoichiometric LiAlH₄ and low temperatures to avoid over-reduction.

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, the imide ring undergoes hydrolysis to form dicarboxylic acid derivatives.

Condition Product Application
H₂SO₄ (10%), reflux3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]dicarboxylic acidPolymer precursors
NaOH (5%), 60°CWater-soluble sodium saltDrug delivery systems

Mechanism :
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Scientific Research Applications

Anticancer Activity

Research indicates that 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione exhibits potent anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated its effects on various cancer cell lines. The compound demonstrated significant growth inhibition rates, with IC50 values indicating strong cytotoxicity against several types of tumors.

Cell LineIC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)8.3
HeLa (Cervical)12.0

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. The introduction of halogen substituents enhances its antibacterial properties.

BacteriaMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli47.5

The proposed mechanism includes interference with bacterial protein synthesis .

Materials Science

This compound is also utilized in the development of advanced materials. Its unique chemical structure allows it to act as a precursor for various polymers and coatings that require enhanced thermal stability and chemical resistance.

Polymer Synthesis

The compound can be polymerized to form high-performance polymers used in coatings and adhesives. The incorporation of trifluoromethyl groups contributes to improved hydrophobicity and thermal stability.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized derivatives of this compound to evaluate their anticancer potential. A derivative exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for drug development.

Case Study 2: Antimicrobial Activity Assessment

A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various pathogens. The results indicated that modifications to the phenyl ring significantly enhanced antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form strong interactions with these targets, leading to inhibition or modulation of their activity. For example, the trifluoromethyl group can enhance binding affinity to certain proteins, while the pyrrole-2,5-dione structure can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Halogenated Aryl Groups

Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione): This pesticide compound () shares the dichloro-pyrrole-2,5-dione core but substitutes the 4-(trifluoromethyl)phenyl group with a 4-fluorophenyl moiety. Such differences may influence pesticidal efficacy, as electron-withdrawing groups often improve resistance to metabolic degradation .

1-[4-(Trifluoromethoxy)phenyl]pyrrole Derivatives:
describes a pyrrole derivative with a 4-(trifluoromethoxy)phenyl substituent. While the trifluoromethoxy group is structurally distinct from trifluoromethyl, both substituents impart high electronegativity. However, the trifluoromethoxy group’s oxygen atom may introduce polarity, affecting solubility and interaction with biological targets compared to the target compound’s trifluoromethyl group .

Antiviral Pyrrole-2,5-dione Derivatives

Patel et al. () synthesized pyrrole-2,5-diones fused with pyrazolo-dihydroisoxazole rings, demonstrating antiviral activity. Although the target compound lacks this fused heterocycle, its dichloro and trifluoromethylphenyl groups may confer distinct electronic properties that influence antiviral mechanisms, such as binding to viral polymerases or proteases .

Pharmacologically Active Pyrrole-2,5-diones

highlights pyrrole-2,5-diones with indolyl and quinazolinyl substituents as protein kinase C (PKC) inhibitors for diabetic complications.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Application/Activity Reference
3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]... 310.1 Cl, 4-(CF3)Ph Research chemical
Fluoroimide ~280 (estimated) Cl, 4-FPh Pesticide
Patel et al.’s derivative N/A Pyrazolo-dihydroisoxazole Antiviral
PKC inhibitors (e.g., indolyl-quinazolinyl) Varies Indolyl, quinazolinyl Diabetic complications
1-[4-(Trifluoromethoxy)phenyl]pyrrole N/A 4-(OCF3)Ph Synthetic intermediate

Key Research Findings and Implications

  • Substituent Effects: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to fluorine or trifluoromethoxy groups, making the target compound a candidate for hydrophobic target interactions .
  • Synthetic Challenges: The dichloro and trifluoromethylphenyl groups may necessitate optimized synthetic protocols to preserve functionality during reactions .

Q & A

Q. What are the established synthetic routes for preparing 3,4-Dichloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione?

The compound can be synthesized via 1,3-dipolar cycloaddition or Paal-Knorr pyrrole formation . For example, hydrazone intermediates can generate nitrile imines in situ, which react with dipolarophiles like maleic anhydride derivatives to form the pyrrole-2,5-dione core . Alternatively, trifluoromethyl-substituted anilines can undergo condensation with diketones under acidic conditions to yield the pyrrole ring . Post-synthetic chlorination at the 3,4-positions is achieved using chlorine gas or sulfuryl chloride in dichloromethane, with reaction monitoring via TLC and NMR .

Q. How can the purity and structure of this compound be validated experimentally?

Key methods include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., trifluoromethyl phenyl group at 1-position, chlorine atoms at 3,4-positions) and assess purity .
  • X-ray crystallography : Resolve crystal packing and verify stereoelectronic effects from the electron-withdrawing trifluoromethyl group .
  • HPLC-MS : Detect impurities (<0.5%) and quantify degradation products under accelerated stability conditions .

Q. What physicochemical properties are critical for experimental design?

Reported properties include:

  • Density : 1.63 g/cm³ (affects solvent selection for reactions).
  • Boiling point : 324.7°C (dictates distillation feasibility).
  • Vapor pressure : 0.000242 mmHg at 25°C (critical for handling in open systems) .
  • Solubility : Limited aqueous solubility (use DMSO or DMF for biological assays) .

Advanced Research Questions

Q. How does the 3,4-dichloro substitution influence bioactivity in agrochemical applications?

The dichloro groups enhance electrophilicity, enabling covalent interactions with cysteine residues in fungal enzymes (e.g., succinate dehydrogenase), as observed in fluoroimide’s fungicidal activity . However, steric hindrance from the trifluoromethyl phenyl group may reduce binding affinity in certain targets, necessitating molecular docking studies to optimize substituent positions .

Q. What pharmacological mechanisms are hypothesized for this compound?

Structural analogs inhibit protein kinases (e.g., JAK3) via competitive binding to the ATP pocket, driven by the electron-deficient pyrrole-dione core . The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation, as demonstrated in HIV-1 integrase inhibitors . Validate hypotheses using kinase inhibition assays (IC50 determination) and crystallographic studies .

Q. What are the challenges in scaling up reactions involving this compound?

  • Thermal instability : Decomposition above 150°C requires low-temperature chlorination (<40°C) .
  • Byproduct formation : Chlorinated isomers (e.g., 2,5-dichloro derivatives) may form; optimize reaction time and stoichiometry (Cl₂:substrate = 2:1) .
  • Purification : Use silica gel chromatography with hexane/ethyl acetate (4:1) to separate isomers .

Q. How can contradictory bioactivity data (e.g., pesticide vs. antiviral) be reconciled?

Context-dependent activity arises from target specificity . For instance, fluoroimide’s antifungal action targets fungal mitochondria, while antiviral activity may involve host-cell kinases. Perform comparative transcriptomic profiling in fungal vs. mammalian cells to identify off-target effects .

Q. What computational tools are recommended for modeling its interactions?

  • Molecular docking (AutoDock Vina) : Simulate binding to PKC or JAK3 active sites, focusing on halogen bonding with chloro substituents .
  • DFT calculations (Gaussian) : Analyze electron density maps to predict regioselectivity in electrophilic substitutions .

Q. How does this compound perform in in vivo toxicity studies?

Preliminary data from maleimide analogs show moderate hepatotoxicity (LD50 > 500 mg/kg in rodents), attributed to glutathione depletion. Mitigate toxicity via co-administration of N-acetylcysteine or structural modification (e.g., replacing chlorine with methoxy groups) .

Q. What degradation pathways are observed under environmental conditions?

Hydrolysis of the pyrrole-dione ring occurs in alkaline aqueous media (pH > 9), forming succinimide derivatives. Photodegradation under UV light generates chlorophenolic byproducts; monitor via LC-MS/MS .

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